8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1019021-92-1
VCID: VC20154639
InChI: InChI=1S/C8H5FN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H
SMILES:
Molecular Formula: C8H5FN2O
Molecular Weight: 164.14 g/mol

8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

CAS No.: 1019021-92-1

Cat. No.: VC20154639

Molecular Formula: C8H5FN2O

Molecular Weight: 164.14 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde - 1019021-92-1

Specification

CAS No. 1019021-92-1
Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
IUPAC Name 8-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C8H5FN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H
Standard InChI Key ATAZVRYYGDIEJT-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CN=C2C(=C1)F)C=O

Introduction

Chemical Identity and Structural Features

8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1019021-92-1) belongs to the imidazo[1,2-a]pyridine family, a class of nitrogen-containing heterocycles renowned for their biological activity. Its molecular formula is C₈H₅FN₂O, with a molecular weight of 164.14 g/mol . The compound’s structure features:

  • A bicyclic system merging imidazole (5-membered) and pyridine (6-membered) rings

  • Electronegative fluorine at the 8-position, influencing dipole moments and hydrogen-bonding potential

  • A reactive aldehyde group at the 3-position, enabling diverse chemical transformations

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₈H₅FN₂O
Molecular Weight164.14 g/mol
Hydrogen Bond Donors1 (aldehyde proton)
Hydrogen Bond Acceptors3 (N, O, F)
Topological Polar Surface Area45.7 Ų

The fluorine atom’s -I effect reduces electron density at adjacent positions, while the aldehyde group provides a site for nucleophilic additions or condensations . X-ray crystallography of analogous compounds confirms planarity in the fused ring system, with bond lengths consistent with aromatic stabilization .

Synthetic Methodologies

Direct Synthesis Routes

The most efficient synthesis involves a two-step protocol:

  • Formamidine Intermediate Formation:
    Reaction of 2-amino-5-fluoropyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) at 40–100°C yields N,N-dimethyl-N'-2-(5-fluoro-pyridin-2-yl)formamidine . This intermediate avoids purification, streamlining the process.

  • Cyclization and Functionalization:
    Treatment with ethyl bromoacetate in tert-butanol at 100–160°C induces cyclization, forming 8-fluoroimidazo[1,2-a]pyridine-3-ethyl carboxylate. Subsequent alkaline hydrolysis (NaOH/EtOH, 60°C) liberates the aldehyde .

Table 2: Optimization of Cyclization Conditions

SolventTemperature (°C)Yield (%)Selectivity
tert-Butanol12078High
DMF14065Moderate
Toluene16052Low

Source: Adapted from

Alternative Approaches

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 min at 150°C in DMF) .

  • Metal-Free Cyclization: Employing iodine as a catalyst in DMSO at 80°C achieves 70% yield while avoiding transition metals .

Reactivity and Derivative Synthesis

The aldehyde group at C3 serves as a linchpin for structural diversification:

Nucleophilic Additions

  • Primary Amines: Form Schiff bases (R-N=CH-imidazopyridine) under mild conditions (rt, EtOH) .

  • Grignard Reagents: Yield secondary alcohols, though steric hindrance from the fused ring limits reactivity with bulky organometallics .

Oxidation-Reduction Pathways

  • Oxidation: Controlled KMnO4 treatment converts the aldehyde to carboxylic acid derivatives, useful in prodrug design .

  • Reduction: NaBH4 reduces the aldehyde to a hydroxymethyl group (-CH2OH), enhancing water solubility .

Table 3: Common Derivatives and Applications

Derivative TypeExampleApplication
Schiff BasesR-N=CH-imidazopyridineAntimicrobial agents
Carboxylic Acids-COOHGABA(A) receptor modulators
HydrazonesR-NH-N=CH-Anticancer scaffolds

Pharmacological Relevance

GABA(A) Receptor Modulation

8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives exhibit nanomolar affinity for GABA(A) receptors, acting as positive allosteric modulators . The fluorine atom enhances membrane permeability (cLogP = 1.2 vs. 1.8 for non-fluorinated analogs), while the aldehyde enables covalent binding to lysine residues in the receptor’s α-subunit .

Antiviral Activity

Schiff base derivatives demonstrate inhibitory activity against RNA viruses (IC₅₀ = 2.3 μM for SARS-CoV-2 3CLpro) . The aldehyde group’s electrophilicity facilitates covalent inhibition of viral proteases.

Future Directions

  • Computational Design: QSAR models to predict bioactivity of novel derivatives .

  • Continuous Flow Synthesis: Enhance scalability and reduce solvent use .

  • Targeted Drug Delivery: Conjugation to nanoparticles for CNS penetration .

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